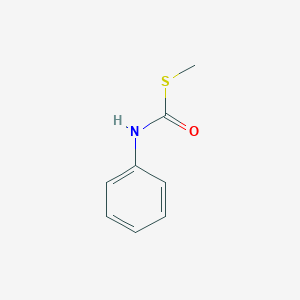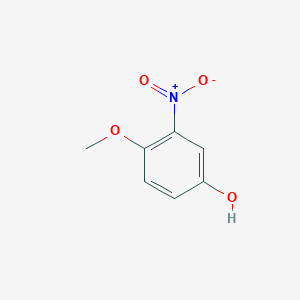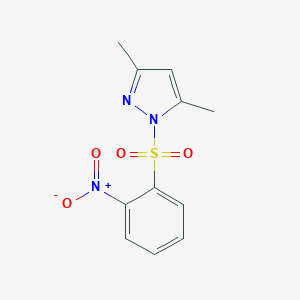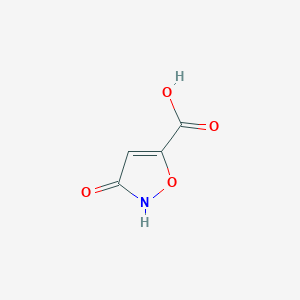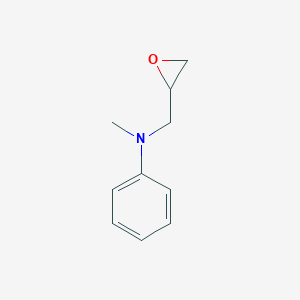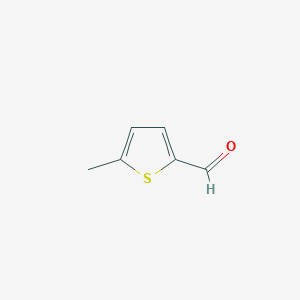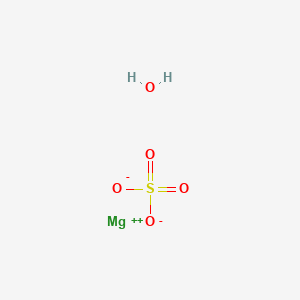
Sulfate de magnésium monohydraté
Vue d'ensemble
Description
Magnesium sulfate monohydrate is a chemical compound with the formula MgSO₄·H₂O. It is a white crystalline solid that is highly soluble in water but insoluble in ethanol. This compound is commonly used in various applications, including agriculture, medicine, and industry. Magnesium sulfate monohydrate is often encountered in the form of Epsom salt, which is widely used for its therapeutic properties .
Applications De Recherche Scientifique
Magnesium sulfate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of various magnesium compounds.
Biology: Utilized in cell culture media and as a supplement in nutrient solutions.
Medicine: Employed as a laxative, anticonvulsant, and electrolyte replenisher.
Industry: Applied in the production of textiles, paper, and ceramics.
Mécanisme D'action
Target of Action
Magnesium sulfate’s primary targets are neuromuscular junctions and vascular smooth muscle cells . It plays a crucial role in muscle contraction , neuromuscular transmission , and blood pressure regulation .
Mode of Action
Magnesium sulfate acts as a physiological calcium channel blocker , inducing smooth muscle relaxation . It reduces the release of acetylcholine from motor nerve terminals, resulting in neuromuscular blockade . Additionally, magnesium inhibits Ca²⁺ influx through dihydropyridine-sensitive, voltage-dependent channels, accounting for much of its relaxant action on vascular smooth muscle .
Biochemical Pathways
Magnesium sulfate affects several biochemical pathways. It is a cofactor for over 300 enzymatic reactions and modulates ion channels . It also enhances the activity of parathyroid hormone and plays a role in bone homeostasis . Magnesium is involved in maintaining homeostasis of intracellular processes, and its deficiency can induce changes in biochemical pathways, increasing the risk of illness, particularly chronic degenerative diseases .
Pharmacokinetics
Magnesium sulfate can be administered intravenously , intramuscularly , or orally . When given intravenously, the onset of action occurs within minutes, and effects persist for 30 minutes after the infusion is stopped . About 30–50% of total body magnesium is located in bones, with the remainder in soft tissues . Less than 1% of total body magnesium is located in the blood .
Result of Action
The molecular and cellular effects of magnesium sulfate’s action include reducing striated muscle contractions and blocking peripheral neuromuscular transmission . It also has significant anti-cancer effects . In the central nervous system, magnesium acts as an N-methyl-D-aspartate (NMDA) receptor antagonist . The mechanism behind magnesium’s neuroprotective and anticonvulsant properties likely involves antagonism of excitatory amino acids and inhibition of NMDA-mediated calcium influx into neurons .
Analyse Biochimique
Biochemical Properties
Magnesium sulfate monohydrate plays a significant role in biochemical reactions. It is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Magnesium sulfate monohydrate is also known to interact with various enzymes, proteins, and other biomolecules . For instance, it facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .
Cellular Effects
Magnesium sulfate monohydrate has profound effects on various types of cells and cellular processes. It influences cell function by acting as a physiological calcium channel blocker and inducing smooth muscle relaxation . It decreases the release of acetylcholine from motor nerve terminals and reduces the sensitivity of post-junctional membranes, resulting in neuromuscular blockade . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of magnesium sulfate monohydrate involves its role as a cofactor for over 300 enzymatic reactions and its ability to modulate ion channels . It acts as a physiological calcium channel blocker, which contributes to its relaxant action on vascular smooth muscle . It also enhances the activity of parathyroid hormone and plays a role in bone homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium sulfate monohydrate change over time. Studies have shown that water content in the solid phase is a function of temperature for a given water vapor pressure . This indicates that the system is bivariant and some hydrates appear as non-stoichiometric hydrates .
Dosage Effects in Animal Models
The effects of magnesium sulfate monohydrate vary with different dosages in animal models. For instance, magnesium sulfate nanoparticles have been developed to improve blood-brain barrier permeability, and they have been found to be effective in treating neurological diseases in animal models .
Metabolic Pathways
Magnesium sulfate monohydrate is involved in several metabolic pathways. It is a critical element in the production of chlorophyll, which is essential for photosynthesis . It also acts as a cofactor for many enzymes involved in carbohydrate metabolism and synthesis of nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium sulfate monohydrate can be synthesized by reacting magnesium hydroxide with sulfur dioxide and air. The reaction produces magnesium sulfate, which can then be crystallized to obtain the monohydrate form .
Industrial Production Methods: In industrial settings, magnesium sulfate monohydrate is often produced by the evaporation of magnesium-rich brine solutions. The brine is treated with sulfuric acid to precipitate magnesium sulfate, which is then filtered and dried to obtain the monohydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium sulfate monohydrate undergoes various chemical reactions, including:
Hydration and Dehydration: The compound can lose or gain water molecules, converting between different hydrate forms.
Common Reagents and Conditions:
Sulfuric Acid: Used in the preparation of magnesium sulfate from magnesium hydroxide.
Calcium Chloride or Barium Chloride: Used in precipitation reactions to form calcium sulfate or barium sulfate.
Major Products Formed:
Calcium Sulfate (CaSO₄): Formed when magnesium sulfate reacts with calcium chloride.
Barium Sulfate (BaSO₄): Formed when magnesium sulfate reacts with barium chloride.
Comparaison Avec Des Composés Similaires
Magnesium sulfate monohydrate can be compared with other magnesium sulfate hydrates and similar compounds:
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O):
Magnesium Hydroxide (Mg(OH)₂):
Calcium Sulfate (CaSO₄): Used in the construction industry as plaster of Paris and in the medical field for making casts.
Magnesium sulfate monohydrate is unique due to its specific hydration state, which influences its solubility and applications. Its monohydrate form is particularly useful in industrial and agricultural applications where precise hydration levels are required .
Propriétés
Numéro CAS |
14168-73-1 |
|---|---|
Formule moléculaire |
H4MgO5S |
Poids moléculaire |
140.40 g/mol |
Nom IUPAC |
magnesium;sulfate;hydrate |
InChI |
InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Clé InChI |
KGMNHOOXYBNYQT-UHFFFAOYSA-N |
SMILES |
O.[O-]S(=O)(=O)[O-].[Mg+2] |
SMILES canonique |
O.OS(=O)(=O)O.[Mg] |
| 14168-73-1 | |
Description physique |
PelletsLargeCrystals |
Numéros CAS associés |
22189-08-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources and methods for producing magnesium sulfate monohydrate?
A1: Magnesium sulfate monohydrate can be obtained from various sources. One method involves utilizing the mother liquor of sodium sulfate, a byproduct of industrial processes. By reacting the mother liquor with magnesium chloride hexahydrate under optimized conditions, researchers have successfully produced high-grade magnesium sulfate monohydrate and sodium chloride. [] Another approach leverages boron-rich slag as a source of both boron and magnesium. Through sulfuric acid leaching, followed by crystallization processes, researchers have extracted both boric acid and magnesium sulfate monohydrate with high purity. [, ] Additionally, bittern, a byproduct of salt production, can be processed to yield various valuable compounds, including magnesium sulfate monohydrate. []
Q2: What are the applications of magnesium sulfate monohydrate in agriculture?
A2: Magnesium sulfate monohydrate serves as a valuable source of both magnesium and sulfur for plant nutrition. Studies have shown that its application can significantly improve crop yield and quality. For instance, in Liaoning Province, China, soil application of magnesium sulfate monohydrate, as well as foliar spraying of magnesium sulfate heptahydrate, led to substantial yield increases in rice cultivation. [] This effect was attributed to enhanced nutrient uptake and improved overall plant health. Furthermore, magnesium sulfate monohydrate is a key component of specialized fertilizers designed for specific crops like tomatoes and lemons. [, ] These formulations incorporate essential macro and micronutrients alongside magnesium sulfate monohydrate to meet the specific nutritional demands of these crops throughout their growth cycle.
Q3: How does magnesium sulfate monohydrate contribute to environmental sustainability?
A3: The production of magnesium sulfate monohydrate often aligns with sustainable practices by utilizing industrial byproducts. For example, using the mother liquor of sodium sulfate [] or boron-rich slag [, ] as starting materials minimizes waste and promotes resource utilization. Additionally, magnesium oxide, a product of magnesium sulfate decomposition, can be recycled as a neutralizing agent in hydrometallurgical processes. [] This closed-loop approach reduces the reliance on external materials like lime.
Q4: What is known about the stability and decomposition of magnesium sulfate monohydrate?
A4: While magnesium sulfate decomposition is highly endothermic, the process can be facilitated by reducing agents and elevated temperatures. Research has explored the impact of different reductants on the decomposition mechanism and identified sulfur as a promising candidate. [] Sulfur not only accelerates the reaction rate but also forms a protective magnesium oxide layer, preventing fluidization issues during the process.
Q5: How can the physical properties of magnesium sulfate monohydrate be modified for specific applications?
A5: Researchers have explored methods to transform magnesium sulfate monohydrate into more readily applicable forms, such as granular products. [] This involves combining magnesium sulfate monohydrate with magnesia powder, sulfur powder, and a binding agent. The resulting granular magnesium sulfate offers a balanced supply of nutrients with both quick-acting and slow-release properties, catering to the varying needs of crops throughout their growth stages.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)


